Technical Whitepaper: 1-Bromo-3-tert-butyl-2-fluorobenzene
Technical Whitepaper: 1-Bromo-3-tert-butyl-2-fluorobenzene
This guide details the structural analysis, synthesis, and application of 1-Bromo-3-tert-butyl-2-fluorobenzene (CAS: 1369935-80-7). This molecule represents a specialized "vicinal triad" scaffold (1,2,3-substitution) often utilized in medicinal chemistry to modulate metabolic stability and conformational locking via the ortho-fluorine effect.
CAS: 1369935-80-7 | Formula: C₁₀H₁₂BrF | MW: 231.11 g/mol [1]
Structural Analysis & Physicochemical Profile
The "Vicinal Sandwich" Motif
The defining feature of this molecule is the 1,2,3-substitution pattern where the fluorine atom is "sandwiched" between a bromine atom and a bulky tert-butyl group. This arrangement creates unique electronic and steric properties:
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Steric Locking: The bulky tert-butyl group (Position 3) exerts significant steric pressure on the adjacent fluorine (Position 2). This restricts the rotation of the tert-butyl group and forces the fluorine atom to adopt a specific electrostatic orientation.
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Electronic Modulation: The fluorine atom is highly electronegative, withdrawing electron density from the ring (inductive effect, -I) while donating back via resonance (+R). Located ortho to the bromine (Position 1), the fluorine atom activates the C-Br bond for oxidative addition in metal-catalyzed cross-couplings, albeit with unique selectivity compared to non-fluorinated analogs.
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Metabolic Stability: In drug design, this scaffold serves as a metabolic blocker. The tert-butyl group prevents oxidation at the benzylic position (as there are no benzylic protons), and the fluorine atom blocks metabolic attack at the ortho position.
Key Physicochemical Data
| Property | Value | Context |
| Appearance | Colorless to pale yellow liquid | Standard state at STP |
| Boiling Point | ~230–235°C (Predicted) | High due to molecular weight/polarity |
| Density | ~1.35 g/cm³ | Halogenated aromatic density |
| LogP | 4.4 ± 0.2 | Highly lipophilic (t-Butyl contribution) |
| H-Bond Donors | 0 | Aprotic |
| Rotatable Bonds | 1 | C(Ar)-tBu bond (restricted rotation) |
Synthetic Pathways[5]
Synthesis of 1,2,3-substituted benzenes is non-trivial due to directing group conflicts. Standard electrophilic aromatic substitution (EAS) on 1-tert-butyl-2-fluorobenzene typically yields the para product (Position 5) rather than the crowded ortho product (Position 3).
Preferred Route: Directed Ortho-Metallation (DoM)
The most reliable method exploits the strong ortho-directing ability of the fluorine atom to overcome the steric bulk of the tert-butyl group.
Mechanism:
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Substrate: 1-tert-butyl-2-fluorobenzene.
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Reagent: n-Butyllithium (n-BuLi) or LDA (Lithium Diisopropylamide).
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Process: The fluorine atom coordinates the lithium species, directing deprotonation selectively to the C3 position (the position between F and H, but since t-Bu is at C1 and F at C2, the open ortho position to F is C3).
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Note: The C6 position (ortho to t-Bu) is sterically blocked and lacks the strong directing effect of F.
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Quench: The resulting aryllithium species is trapped with an electrophilic bromine source (e.g., CBr₄ or Br₂).
Experimental Protocol (DoM Approach)
Note: All steps must be performed under inert atmosphere (Ar/N₂).
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Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stirrer and low-temperature thermometer.
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Solvent: Add anhydrous THF (50 mL) and 1-tert-butyl-2-fluorobenzene (10 mmol). Cool to -78°C (dry ice/acetone bath).
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Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70°C.
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Checkpoint: The solution may turn yellow/orange, indicating formation of the aryllithium species.
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Equilibration: Stir at -78°C for 1 hour to ensure complete metallation at the C3 position.
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Bromination: Dissolve CBr₄ (1.2 equiv) in THF (10 mL) and add dropwise to the lithiated mixture.
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Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.[2]
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Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the 1-bromo-3-tert-butyl-2-fluorobenzene isomer.
Synthesis Workflow Diagram
Figure 1: Directed Ortho-Metallation (DoM) strategy utilizing Fluorine as the directing group to install Bromine at the sterically crowded C3 position.
Reactivity & Applications
Cross-Coupling (Suzuki-Miyaura)
This molecule is a premium building block for constructing biaryl systems. The bromine atom is the reactive handle.
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Challenge: The ortho-fluorine and the meta-tert-butyl group create a "pocket" that can hinder the approach of bulky palladium ligands.
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Solution: Use active catalyst systems designed for sterically hindered substrates, such as Pd-PEPPSI-IPr or Pd(dppf)Cl₂ .
Self-Validating Protocol: Suzuki Coupling
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Mix: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq).
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Catalyst: Add Pd(dppf)Cl₂ (3 mol%).
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Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.
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Heat: 80°C for 12 hours.
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Validation: Monitor via TLC. The disappearance of the starting bromide (Rf ~0.8 in Hexanes) and appearance of the fluorescent biaryl product confirms success.
Reactivity Diagram
Figure 2: Catalytic cycle for Suzuki-Miyaura coupling. The steric bulk of the t-butyl group requires highly active Pd-catalysts to facilitate the oxidative addition step.
Safety & Handling (SDS Summary)
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Hazards: Skin Irritant (H315), Eye Irritant (H319).[3]
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Storage: Keep cold (2-8°C), under inert gas. The C-Br bond is stable, but the compound is lipophilic and should be handled in a fume hood to avoid inhalation of vapors.
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Incompatibility: Strong oxidizing agents, strong bases (can cause dehydrohalogenation or benzyne formation under extreme conditions).
References
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AChemBlock. (2024). 1-bromo-3-(tert-butyl)-2-fluorobenzene Product Data. Retrieved from
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PubChem. (2024).[4] Compound Summary: 1-Bromo-3-(tert-butyl)-2-fluorobenzene.[1][5][6] National Library of Medicine. Retrieved from
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (General reference for DoM methodology).
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Organic Syntheses. (1970). Synthesis of 1-bromo-2-fluorobenzene. Org. Synth. 1970, 50, 88. (Foundational protocol for fluorobromobenzenes). Retrieved from
Sources
- 1. 1-bromo-3-(tert-butyl)-2-fluorobenzene 95% | CAS: 1369935-80-7 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-3-tert-butylbenzene | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-(tert-butyl)-5-fluorobenzene | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1369919-04-9|1-Bromo-2-fluoro-3-isopropylbenzene|BLD Pharm [bldpharm.com]
- 6. 1-bromo-3-(tert-butyl)-2-fluorobenzene - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
